molecular formula C17H19NO5S B6524146 ethyl 5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate CAS No. 477567-77-4

ethyl 5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate

Cat. No.: B6524146
CAS No.: 477567-77-4
M. Wt: 349.4 g/mol
InChI Key: XNMLHKVCFZDPSY-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a 3,4-dimethoxybenzamido group, and a methyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3-methylthiophene-2-carboxylic acid.

    Introduction of the Benzamido Group: The 3,4-dimethoxybenzamido group is introduced via an amide coupling reaction. This involves reacting 3,4-dimethoxybenzoic acid with an appropriate amine derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or using a reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the ester group, converting it into the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups on the benzamido moiety can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: m-CPBA, acetic acid, room temperature.

    Reduction: LiAlH4, dry ether, reflux.

    Substitution: NaH, alkyl halides, DMF (dimethylformamide), room temperature.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Alkylated derivatives of the benzamido group.

Scientific Research Applications

Ethyl 5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.

    Material Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound’s derivatives are explored for use in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes like cyclooxygenase (COX) or kinases, thereby reducing inflammation or cancer cell proliferation. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes, leading to their inhibition.

Comparison with Similar Compounds

Ethyl 5-(3,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

    Ethyl 2-(benzamido)-4-methylthiazole-5-carboxylate: Similar in structure but contains a thiazole ring instead of a thiophene ring.

    3,4-Dimethoxybenzamido derivatives: Compounds with similar benzamido groups but different core structures.

    Thiazole-5-carboxylic acid derivatives: These compounds share the carboxylate functionality but differ in the heterocyclic ring structure.

The uniqueness of this compound lies in its specific combination of functional groups and the thiophene ring, which imparts distinct electronic and biological properties.

Properties

IUPAC Name

ethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-5-23-17(20)15-10(2)8-14(24-15)18-16(19)11-6-7-12(21-3)13(9-11)22-4/h6-9H,5H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMLHKVCFZDPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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